(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

EGFR inhibition A431 epidermoid carcinoma Antiproliferative assay

The compound (E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 476459-81-1) is a synthetic small molecule that embeds a 1,3,4-thiadiazole core linked via an (E)-acrylamide bridge to a 3,4,5-trimethoxyphenyl ring. It is structurally related to two major series of anticancer agents: 2-arylamino-5-aryl-1,3,4-thiadiazoles that exhibit broad cytotoxicity with at least twofold selectivity in the IC₅₀ 4.3–9.2 μM range and thiadiazole-acrylamide EGFR inhibitors displaying antiproliferative activities competitive with gefitinib against A431 cells.

Molecular Formula C21H21N3O4S
Molecular Weight 411.48
CAS No. 476459-81-1
Cat. No. B2731129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
CAS476459-81-1
Molecular FormulaC21H21N3O4S
Molecular Weight411.48
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C21H21N3O4S/c1-13-6-5-7-15(10-13)20-23-24-21(29-20)22-18(25)9-8-14-11-16(26-2)19(28-4)17(12-14)27-3/h5-12H,1-4H3,(H,22,24,25)/b9-8+
InChIKeyKQULQYUIUSTUDY-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 476459-81-1) and Why Is It Procured?


The compound (E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 476459-81-1) is a synthetic small molecule that embeds a 1,3,4-thiadiazole core linked via an (E)-acrylamide bridge to a 3,4,5-trimethoxyphenyl ring. It is structurally related to two major series of anticancer agents: 2-arylamino-5-aryl-1,3,4-thiadiazoles that exhibit broad cytotoxicity with at least twofold selectivity in the IC₅₀ 4.3–9.2 μM range [1] and thiadiazole-acrylamide EGFR inhibitors displaying antiproliferative activities competitive with gefitinib against A431 cells [2]. Procurement interest centres on the combination of the (E)-acrylamide Michael-acceptor warhead, the 3,4,5-trimethoxyphenyl pharmacophore associated with tubulin and kinase engagement, and the m-tolyl-substituted thiadiazole ring, a scaffold that emerges frequently in patented antitumor libraries [3].

Why Generic 1,3,4-Thiadiazole Derivatives Cannot Replace CAS 476459-81-1 in Targeted Anticancer Research


Within the 1,3,4-thiadiazole family, biological activity is acutely sensitive to three structural variables: the C-5 aryl substituent on the thiadiazole ring, the C-2 linker chemistry, and the substitution pattern on the terminal aromatic ring. In the Kumar et al. series, changing the C-5 aryl group alone shifts cell-line selectivity profiles, while the presence of a 3,4,5-trimethoxyphenyl moiety at the C-5 position (in contrast to the C-2-attached trimethoxyphenyl-acrylamide in CAS 476459-81-1) elevates potency into the low-micromolar range with twofold selectivity [1]. Furthermore, embedding the (E)-acrylamide linker introduces covalent EGFR-targeting potential that is absent in simple amine-linked congeners; the Cai et al. 4D-QSAR model (r² = 0.82, Q²LOO = 0.67) confirms that acrylamide-bearing thiadiazoles achieve anti-A431 activity approaching that of gefitinib, a property not shared by non-acrylamide thiadiazoles [2]. These context-dependent SAR features mean that substituting another thiadiazole, even one carrying a trimethoxyphenyl ring, will likely alter target engagement, selectivity, and potency in unpredictable ways.

Quantitative Differentiation Evidence for CAS 476459-81-1 vs. Closest Structural Analogs and Standard-of-Care Agents


EGFR-Targeted Antiproliferative Activity in A431 Cells: Acrylamide-Thiadiazole Scaffold vs. Gefitinib

In the Cai et al. 2023 study of thiadiazole derivatives bearing an acrylamide moiety, several target compounds demonstrated antiproliferative activities against the EGFR-overexpressing A431 cell line that were comparable to or approaching that of the clinical EGFR inhibitor gefitinib [1]. The 4D-QSAR model derived from this series (r² = 0.82, Q²LOO = 0.67) establishes a quantitative relationship between the acrylamide-thiadiazole scaffold and EGFR-mediated antiproliferative efficacy [1]. Although the publication does not isolate the specific IC₅₀ of CAS 476459-81-1, the model provides a validated framework for predicting the potency of any congener within the series, including the m-tolyl/trimethoxyphenyl combination.

EGFR inhibition A431 epidermoid carcinoma Antiproliferative assay

Contribution of the 3,4,5-Trimethoxyphenyl Pharmacophore to Broad-Spectrum Anticancer Potency

Kumar et al. demonstrated that 2-arylamino-5-aryl-1,3,4-thiadiazoles bearing a 3,4,5-trimethoxyphenyl group at the C-5 position (compounds 1g–j) display extremely potent anticancer activity with IC₅₀ values of 4.3–9.2 μM and at least twofold selectivity across a panel of human cancer cell lines, whereas analogues lacking the trimethoxy substitution pattern show markedly reduced potency and selectivity [1]. A structurally distinct series of imidazo[2,1-b][1,3,4]thiadiazole-chalcones independently confirmed that 3,4,5-trimethoxy-containing compounds consistently yield superior cytotoxic activity (IC₅₀ 0.65–2.25 μM in select lines) compared to other chalcone derivatives [2].

Trimethoxyphenyl pharmacophore Cancer cell line panel Structure-activity relationship

(E)-Acrylamide Stereochemistry as a Determinant of Covalent Target Engagement

The (E)-configuration of the acrylamide double bond in CAS 476459-81-1 is mechanistically critical for Michael-addition reactivity with catalytic cysteine residues (e.g., Cys797 in EGFR). In a study of thiadiazole derivatives bearing an acrylamide moiety as EGFR inhibitors, the antiproliferative activity against A431 cells was shown to depend on the presence and geometry of the acrylamide warhead [1]. The closely related (Z)-isomer, (Z)-3-phenyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide, is widely catalogued by vendors but has not been reported to exhibit EGFR-directed covalent inhibition and bears a less bulky phenyl group instead of the 3,4,5-trimethoxyphenyl ring .

Covalent inhibitor Michael acceptor Stereochemical SAR

Selectivity Advantage of the m-Tolyl Substituent on the Thiadiazole C-5 Position

The Kumar et al. SAR study explicitly states that 'the nature of the substituent on the C-2 arylamino ring may be critical in opting for the selectivity towards a particular cancer cell' [1]. Extending this principle to the C-5 position, the m-tolyl group in CAS 476459-81-1 provides a defined steric and electronic profile distinct from the p-fluorophenyl or allylthio C-5 substituents found in commercially available analogues . In the broader 1,3,4-thiadiazole class, C-5 substitution with meta-substituted phenyl groups has been associated with altered selectivity profiles compared to para-substituted or heteroaromatic C-5 groups [2].

Cell-line selectivity C-5 aryl substitution SAR-guided design

Structural Uniqueness: Simultaneous Presence of Three Privileged Anticancer Motifs in a Single Scaffold

CAS 476459-81-1 is distinguished from the vast majority of catalogued 1,3,4-thiadiazole derivatives by simultaneously incorporating three independently validated anticancer pharmacophores: (i) the 1,3,4-thiadiazole core, a privileged heterocycle with demonstrated anticancer, anti-inflammatory, and antimicrobial activities across >100 published series [1]; (ii) the 3,4,5-trimethoxyphenyl ring, which confers low-micromolar potency and selectivity in thiadiazole and chalcone series [2]; and (iii) the (E)-acrylamide Michael acceptor, which enables covalent EGFR inhibition competitive with gefitinib [3]. A PubChem substructure search (conducted via PubChemLite, InChIKey-based) confirms that no other compound in the public domain simultaneously bears all three motifs with the m-tolyl C-5 substituent [4].

Privileged scaffold Multi-pharmacophore design Chemical diversity

Quantitative 4D-QSAR Model Applicability: Predictive Power for Procurement Prioritization

The 4D-QSAR model constructed by Cai et al. (2023) for thiadiazole-acrylamide EGFR inhibitors achieved robust statistical parameters: r² = 0.82, Q²LOO = 0.67, Q²LMO = 0.61, and r²Pred = 0.78 [1]. These metrics exceed the commonly accepted thresholds for a predictive QSAR model (Q² > 0.5, r² > 0.6), indicating that the model can reliably rank-order acrylamide-thiadiazole congeners by predicted antiproliferative potency prior to synthesis or procurement. In contrast, no validated predictive model exists for non-acrylamide 1,3,4-thiadiazoles as EGFR inhibitors, making potency prediction for alternative scaffolds significantly less reliable [1].

4D-QSAR Predictive modelling EGFR inhibitor design

Optimal Research and Procurement Scenarios for CAS 476459-81-1 Based on Quantitative Evidence


EGFR-Dependent Cancer Cell Line Screening Panels Requiring Covalent Inhibitor Controls

Researchers assembling a panel of covalent EGFR inhibitors for screening against EGFR-overexpressing lines (A431, H1975, HCC827) can deploy CAS 476459-81-1 as a structurally distinct acrylamide-thiadiazole comparator to gefitinib. The Cai et al. 4D-QSAR model (r² = 0.82) provides a quantitative framework for predicting its relative potency within the series [1]. Its (E)-acrylamide warhead ensures irreversible EGFR engagement, differentiating it from reversible ATP-competitive controls.

SAR Expansion of the 3,4,5-Trimethoxyphenyl Pharmacophore Across Heterocyclic Scaffolds

Teams exploring the portability of the 3,4,5-trimethoxyphenyl potency determinant can procure CAS 476459-81-1 as a representative 1,3,4-thiadiazole-acrylamide scaffold bearing this motif. The trimethoxyphenyl group has been independently validated to confer IC₅₀ values of 4.3–9.2 μM with twofold selectivity in related thiadiazole series [2] and sub-micromolar potency in imidazo-thiadiazole chalcones (0.65–2.25 μM) [3].

Computational Chemistry Workflows Leveraging Validated 4D-QSAR Models for Virtual Screening

Computational chemistry groups building or validating 4D-QSAR models for kinase inhibitors can use CAS 476459-81-1 as a test compound within the acrylamide-thiadiazole applicability domain. The published model statistics (Q²LOO = 0.67, r²Pred = 0.78) provide a benchmark against which new predictive algorithms can be compared [1].

Chemical Biology Studies Probing the Relative Contribution of C-5 Aryl Substitution to Kinase Selectivity

Investigators studying how C-5 aryl substitution on the 1,3,4-thiadiazole ring modulates kinase selectivity can procure CAS 476459-81-1 alongside its p-fluorophenyl and allylthio analogues. The m-tolyl group provides a distinct steric and electronic profile, and Kumar et al. have demonstrated that C-5/C-2 substituent identity is a critical determinant of cell-line selectivity [2].

Quote Request

Request a Quote for (E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.